molecular formula C6H3BrFNO2 B1287185 5-Bromo-3-fluoropyridine-2-carboxylic acid CAS No. 669066-91-5

5-Bromo-3-fluoropyridine-2-carboxylic acid

Cat. No. B1287185
M. Wt: 220 g/mol
InChI Key: JXHUXOAJAYWMHK-UHFFFAOYSA-N
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Patent
US07163951B2

Procedure details

A solution of crude 5-bromo-3-fluoropyridine-2-carboxylic acid (40.65 g, 184.8 mmol), O,N-dimethylhydroxylamine hydrochloride (21.63 g, 221.7 mmol), 1-ethyl-(3-dimethyl-aminopropyl)-carbodiimide hydrochloride (70.85 g, 369.6 mmol), 1-hydroxy-7-azabenzotriazole (2.497 g, 18.48 mmol), and triethylamine (16.48 mL, 118.3 mmol) in 200 mL DMF was stirred at room temperature overnight. The solution was partially concentrated in vacuo and partitioned between ethyl acetate and 10% aqueous sodium bicarbonate. The aqueous layer was extracted 4× with ethyl acetate, and the combined organics were washed with water and brine, dried over Na2SO4, filtered and concentrated under vacuum to provide 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 263.01 for M+H+(79Br).
Quantity
40.65 g
Type
reactant
Reaction Step One
Quantity
21.63 g
Type
reactant
Reaction Step One
[Compound]
Name
1-ethyl-(3-dimethyl-aminopropyl)-carbodiimide hydrochloride
Quantity
70.85 g
Type
reactant
Reaction Step One
Quantity
2.497 g
Type
reactant
Reaction Step One
Quantity
16.48 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5]([C:8](O)=[O:9])=[N:6][CH:7]=1.Cl.[CH3:13][O:14][NH:15][CH3:16].ON1C2N=CC=CC=2N=N1.C(N(CC)CC)C>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5]([C:8]([N:15]([O:14][CH3:13])[CH3:16])=[O:9])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
40.65 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(=O)O)F
Name
Quantity
21.63 g
Type
reactant
Smiles
Cl.CONC
Name
1-ethyl-(3-dimethyl-aminopropyl)-carbodiimide hydrochloride
Quantity
70.85 g
Type
reactant
Smiles
Name
Quantity
2.497 g
Type
reactant
Smiles
ON1N=NC2=C1N=CC=C2
Name
Quantity
16.48 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was partially concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and 10% aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted 4× with ethyl acetate
WASH
Type
WASH
Details
the combined organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C(=O)N(C)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.